molecular formula C20H19N B1293823 4,4'-Dimethyltriphenylamine CAS No. 20440-95-3

4,4'-Dimethyltriphenylamine

Cat. No.: B1293823
CAS No.: 20440-95-3
M. Wt: 273.4 g/mol
InChI Key: YWKKLBATUCJUHI-UHFFFAOYSA-N
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Description

4,4'-Dimethyltriphenylamine, also known as 4-methyl-N-(4-methylphenyl)-benzenamine, is an organic compound with the molecular formula C14H15N. This compound is characterized by the presence of a benzenamine core substituted with methyl groups and phenyl groups. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-Dimethyltriphenylamine typically involves the reaction of 4-methylbenzenamine with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4,4'-Dimethyltriphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4'-Dimethyltriphenylamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4'-Dimethyltriphenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of tyrosine kinases, leading to the disruption of cell signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
  • Benzenamine, 4-methyl-N-(phenylmethylene)-
  • Benzenamine, 4-methyl-N-[(4’-methyl[1,1’-biphenyl]-4-yl)methylene]-

Uniqueness

4,4'-Dimethyltriphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKKLBATUCJUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066611
Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
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Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20440-95-3
Record name 4-Methyl-N-(4-methylphenyl)-N-phenylbenzenamine
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Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
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Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
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Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
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Record name N-phenyl-N-(p-tolyl)-p-toluidine
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Synthesis routes and methods

Procedure details

4,4′-dimethyldiphenylamine (0.99 g, 5.0 mmol), KOH (2.52 g, 45.0 mmol), CuCl (99 mg, 1.0 mmol) and 1,10-phenanthroline (180 mg, 1.0 mmol) were charged in a two-necked bottle. The bottle was deoxygenated and purged with nitrogen, and added dried toluene (12 mL) and iodobenzene (0.67 ml, 6.0 mmol). The reaction was heated to 120° C., and stirred for 12 hours. The resulting was filtered to remove metal and then concentrated under reduced pressure and the residue was purified by column chromatography (hexanes/CH2Cl2=1/1) to afford G (916 g, 67%) as white solid.
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Name
CuCl
Quantity
99 mg
Type
catalyst
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What are the primary applications of 4,4'-Dimethyltriphenylamine in materials science?

A1: this compound is primarily investigated as a hole transport material (HTM) in organic electronic devices, particularly in perovskite solar cells (PSCs) []. Its structure allows for efficient hole mobility, contributing to charge transport within these devices.

Q2: How does the structure of this compound influence its properties as a hole transport material?

A2: The triphenylamine core provides a delocalized electron system that facilitates hole transport. The methyl groups at the 4 and 4' positions on the phenyl rings can influence the electronic properties and potentially enhance solubility [, ].

Q3: Have any studies investigated modifying the structure of this compound for improved performance in perovskite solar cells?

A3: Yes, researchers have explored attaching various peripheral groups to the phenothiazine core, including this compound. For instance, one study compared the performance of three phenothiazine-based HTMs with different peripheral groups, including this compound, N-ethylcarbazole, and 4,4-dimethoxytriphenylamine []. They found that the HTM with 4,4-dimethoxytriphenylamine exhibited the highest power conversion efficiency in PSCs, suggesting that peripheral groups significantly impact device performance.

Q4: What synthetic methods are commonly employed to produce this compound?

A4: The Ullmann reaction is frequently used to synthesize this compound []. This reaction involves coupling an aryl halide, such as p-iodotoluene, with an amine, like 4,4'-dimethyldiphenylamine, in the presence of a copper catalyst. Additionally, microwave-assisted synthesis has been explored as a potentially more efficient approach for this reaction [].

Q5: Are there any reported studies on the oxidative dimerization of this compound?

A5: While the provided abstracts don't specifically mention this compound undergoing oxidative dimerization, research shows that tungsten hexachloride (WCl6) can promote the C-C dimerization of triarylamines, including 4-bromotriphenylamine and this compound, resulting in the formation of dimerization products []. This finding suggests that similar reactions might be possible with this compound under specific conditions.

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Researchers commonly employ techniques like 1H NMR, IR, and MS to confirm the structure and purity of synthesized this compound [, ]. These methods provide valuable information about the compound's molecular structure, functional groups, and molecular weight.

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